N-Acetylsulfathiazole-d4
Overview
Description
N-Acetylsulfathiazole-d4 is a deuterated form of N-Acetylsulfathiazole, a sulfonamide derivative. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications. The deuterium atoms replace the hydrogen atoms in the molecule, which helps in distinguishing it from non-labeled compounds during mass spectrometry analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetylsulfathiazole-d4 typically involves the acetylation of sulfathiazole-d4. The process begins with the preparation of sulfathiazole-d4, which is achieved by reacting 2-aminothiazole with p-acetamidobenzenesulfonyl chloride in the presence of a base such as pyridine. The resulting product is then acetylated using acetic anhydride under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the isotopic purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Acetylsulfathiazole-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-Acetylsulfathiazole-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of sulfonamide compounds.
Biology: Employed in metabolic studies to trace the pathways of sulfonamide metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sulfonamide drugs.
Industry: Applied in quality control and assurance processes in the pharmaceutical industry to ensure the purity and potency of sulfonamide-based drugs
Mechanism of Action
The mechanism of action of N-Acetylsulfathiazole-d4 is similar to that of other sulfonamides. It inhibits the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacteriostatic effects. The deuterium labeling does not significantly alter the mechanism of action but aids in analytical detection and quantification .
Comparison with Similar Compounds
N-Acetylsulfathiazole: The non-deuterated form of N-Acetylsulfathiazole-d4.
Sulfathiazole: A sulfonamide antibiotic with similar antibacterial properties.
N-Acetylsulfadiazine: Another acetylated sulfonamide with similar applications.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for precise quantification and differentiation from non-labeled compounds in complex biological matrices. This makes it an invaluable tool in pharmacokinetic and metabolic studies .
Biological Activity
N-Acetylsulfathiazole-d4 (CAS 1020718-91-5) is a deuterated derivative of sulfathiazole, a sulfonamide antibiotic originally used for its antibacterial properties. The modification with deuterium is primarily for research purposes, particularly in pharmacokinetics and metabolic studies. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in therapeutic contexts.
- Molecular Formula : C11H7D4N3O3S2
- Molecular Weight : 301.38 g/mol
- Structure : this compound retains the core structure of sulfathiazole with a deuterated acetyl group, enhancing its utility in metabolic studies.
Pharmacological Mechanisms
This compound exhibits several biological activities attributed to its sulfonamide structure:
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Antimicrobial Activity :
- Sulfathiazole derivatives are known to inhibit bacterial growth by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria . This mechanism leads to the disruption of nucleic acid synthesis, effectively inhibiting bacterial proliferation.
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Antiproliferative Effects :
- Recent studies have shown that sulfathiazole derivatives can exhibit antiproliferative activity against various cancer cell lines. For instance, compounds derived from sulfathiazole demonstrated significant inhibition of matrix metalloproteinase-9 (MMP-9), which is involved in tumor invasion and metastasis . The antiproliferative activity was assessed using MTT assays against cell lines such as A549 (lung cancer) and NIH/3T3 (mouse fibroblast).
Table 1: Antiproliferative Activity of Sulfathiazole Derivatives
Compound | IC50 (μg/mL) | MMP-9 Inhibition (%) | Cathepsin L Inhibition (%) |
---|---|---|---|
2b | 12.33 | 53.67 | 62.75 |
2c | - | - | 57.25 |
2e | - | - | - |
Note: Compounds are derivatives evaluated for their biological activity compared to standard treatments like cisplatin.
Case Studies
-
Antitumor Activity :
A study evaluated new sulfathiazole derivatives for their potential as antitumor agents. The compound bearing a triazole ring (designated as compound 2b) exhibited the highest selectivity and potency against cancer cell lines, outperforming cisplatin in certain tests . The mechanism involved MMP-9 inhibition and interference with cell cycle progression. -
Metabolic Studies :
The deuterated form, this compound, has been utilized in metabolic studies to trace the pharmacokinetics of sulfathiazole derivatives in biological systems. The incorporation of deuterium allows for enhanced detection and differentiation during mass spectrometry analysis, facilitating a better understanding of drug metabolism and efficacy .
Toxicological Profile
While this compound is generally considered safe at therapeutic doses, its toxicity profile remains under investigation. The parent compound sulfathiazole has been associated with various adverse effects, including hypersensitivity reactions and potential renal toxicity when used improperly . Continuous monitoring of the toxicological effects of its derivatives is essential to ensure safety in clinical applications.
Properties
IUPAC Name |
N-[2,3,5,6-tetradeuterio-4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S2/c1-8(15)13-9-2-4-10(5-3-9)19(16,17)14-11-12-6-7-18-11/h2-7H,1H3,(H,12,14)(H,13,15)/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNXWINFSDKMHD-QFFDRWTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NC=CS2)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670103 | |
Record name | N-{4-[(1,3-Thiazol-2-yl)sulfamoyl](~2~H_4_)phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020718-91-5 | |
Record name | N-{4-[(1,3-Thiazol-2-yl)sulfamoyl](~2~H_4_)phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.